molecular formula C13H18O4 B14258267 Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- CAS No. 185030-60-8

Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-

Cat. No.: B14258267
CAS No.: 185030-60-8
M. Wt: 238.28 g/mol
InChI Key: YBZJESDHVVGFFY-SNVBAGLBSA-N
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Description

Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- is an organic compound with the molecular formula C12H16O4. This compound is a derivative of butanoic acid and contains a methoxyphenyl group attached to the butanoic acid backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the butanoic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the methoxyphenyl group.

    3-(4-Methoxyphenyl)butanoic acid: Contains a similar methoxyphenyl group but differs in the esterification.

Uniqueness

Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)- is unique due to the presence of both the methoxyphenyl and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

185030-60-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl (3R)-3-[(4-methoxyphenyl)methoxy]butanoate

InChI

InChI=1S/C13H18O4/c1-10(8-13(14)16-3)17-9-11-4-6-12(15-2)7-5-11/h4-7,10H,8-9H2,1-3H3/t10-/m1/s1

InChI Key

YBZJESDHVVGFFY-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)OCC1=CC=C(C=C1)OC

Canonical SMILES

CC(CC(=O)OC)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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